
Methyl (thiophen-3-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (thiophen-3-ylmethyl)carbamate is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a thiophene ring, a five-membered aromatic ring containing sulfur, attached to a carbamate group via a methyl bridge. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (thiophen-3-ylmethyl)carbamate can be achieved through various methods. One common approach involves the reaction of thiophen-3-ylmethanol with methyl isocyanate under mild conditions. This reaction typically requires a catalyst such as dibutyltin dilaurate to proceed efficiently . Another method involves the use of carbamoyl chlorides, which react with thiophen-3-ylmethanol in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (thiophen-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiophen-3-ylmethylamine.
Substitution: Halogenated thiophenes, nitrothiophenes.
Applications De Recherche Scientifique
Methyl (thiophen-3-ylmethyl)carbamate has a wide range of applications in scientific research:
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of methyl (thiophen-3-ylmethyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating diseases like Alzheimer’s .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylate: Another thiophene derivative with similar biological activities.
Thiophene-3-carboxylate: Shares structural similarities but differs in the position of the functional group.
Methyl carbamate: Lacks the thiophene ring but shares the carbamate functional group.
Uniqueness
Methyl (thiophen-3-ylmethyl)carbamate is unique due to the presence of both the thiophene ring and the carbamate group, which confer distinct chemical and biological properties. The thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics, while the carbamate group contributes to its biological activity as an enzyme inhibitor .
Propriétés
Formule moléculaire |
C7H9NO2S |
|---|---|
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
methyl N-(thiophen-3-ylmethyl)carbamate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)8-4-6-2-3-11-5-6/h2-3,5H,4H2,1H3,(H,8,9) |
Clé InChI |
KYIQCZWCMHKBAU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NCC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


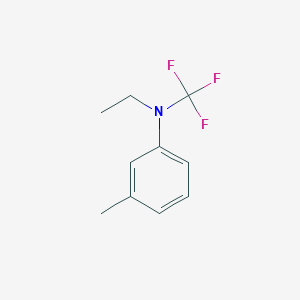


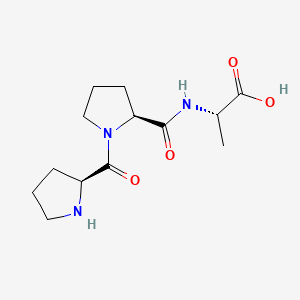
![1-Butyl-1-[2-(triethylgermyl)ethyl]germolane](/img/structure/B13968955.png)
![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)
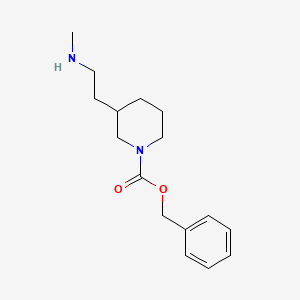
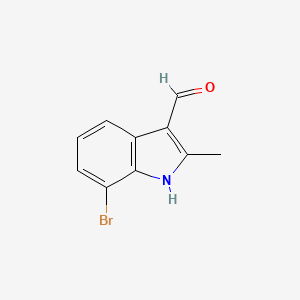
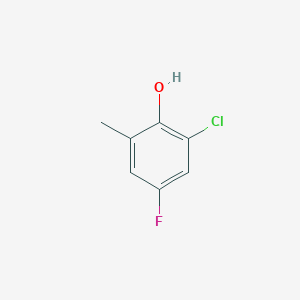
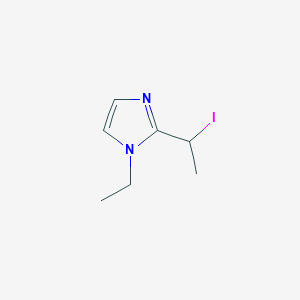
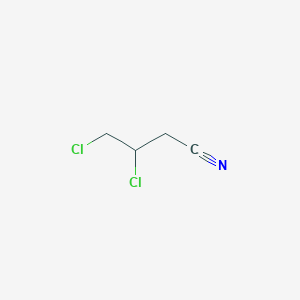
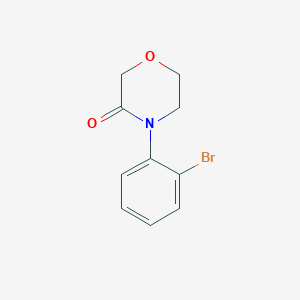
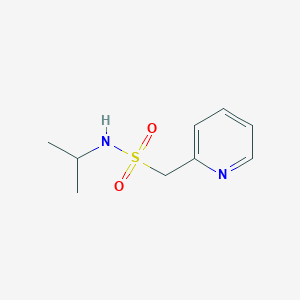
![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)
